molecular formula C20H25NO7 B11140544 6-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid

6-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid

Cat. No.: B11140544
M. Wt: 391.4 g/mol
InChI Key: DIJLDEVMJIMRBA-UHFFFAOYSA-N
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Description

This compound is a coumarin derivative featuring a 7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl core conjugated via an acetyl linker to a hexanoic acid moiety through an amide bond. The coumarin scaffold is substituted with methoxy groups at positions 7 and 8, a methyl group at position 4, and a ketone at position 2. The hexanoic acid chain provides hydrophilicity, balancing the lipophilic coumarin core. Such methods typically yield intermediates with high purity (e.g., 95% yield for structurally related compounds in ) .

Properties

Molecular Formula

C20H25NO7

Molecular Weight

391.4 g/mol

IUPAC Name

6-[[2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C20H25NO7/c1-12-13-8-9-15(26-2)19(27-3)18(13)28-20(25)14(12)11-16(22)21-10-6-4-5-7-17(23)24/h8-9H,4-7,10-11H2,1-3H3,(H,21,22)(H,23,24)

InChI Key

DIJLDEVMJIMRBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This step involves the condensation of 7,8-dimethoxy-4-methylcoumarin with acetic anhydride under acidic conditions to form the chromen-2-one core.

    Acetylation: The chromen-2-one core is then acetylated using acetic anhydride and a base such as pyridine to introduce the acetyl group.

    Amidation: The acetylated chromen-2-one is reacted with hexanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated chromen-2-one core.

    Substitution: Substituted derivatives with different functional groups replacing the acetyl group.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a chromenone moiety, which contributes to its biological activity. Its molecular formula is C₁₅H₁₆O₆, with a molecular weight of 292.28 g/mol. The structural features include:

  • Chromone backbone : Imparts antioxidant and anti-inflammatory properties.
  • Amino acid component : Enhances solubility and bioavailability.

Anticancer Activity

Recent studies have shown that compounds similar to 6-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid exhibit potent anticancer properties. In vitro assays demonstrated effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and others . The mechanism of action is believed to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through modulation of signaling pathways.

Antioxidant Properties

The chromone structure is associated with significant antioxidant activity. Compounds derived from this structure have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress . This property is crucial for developing treatments for conditions related to oxidative damage, such as neurodegenerative diseases.

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. It can modulate inflammatory cytokines and reduce the expression of pro-inflammatory markers in various models . This application is particularly relevant for chronic inflammatory conditions.

Case Studies

  • Breast Cancer Treatment :
    A study evaluated the anticancer effects of various derivatives of chromenone compounds on MCF-7 cells using the MTT assay. Results indicated that certain derivatives showed significantly higher cytotoxicity compared to standard chemotherapeutics like Doxorubicin .
  • Oxidative Stress Models :
    In experiments involving oxidative stress induced by hydrogen peroxide, compounds similar to 6-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid demonstrated a reduction in reactive oxygen species levels and improved cell viability .

Mechanism of Action

The mechanism of action of 6-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in key biological processes.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 6-({[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid ()
  • Structural Differences : Replaces 7,8-dimethoxy groups with a 4-butyl and 8-methyl substituent.
  • Impact : Increased lipophilicity (due to the butyl group) may enhance membrane permeability but reduce aqueous solubility.
  • Synthesis : Likely involves alkylation of the coumarin core followed by ester-to-amide conversion, as seen in and .
2.1.2 3-Acetyl-8-methoxy-2H-chromen-2-one ()
  • Structural Differences: Lacks the hexanoic acid chain and has a single methoxy group at position 6.
  • Impact: Reduced solubility and bioavailability compared to the target compound due to the absence of the hydrophilic hexanoic acid moiety.
  • Bioactivity : Coumarins with methoxy substituents are often associated with antimicrobial and anti-inflammatory activities .
2.1.3 6-((7-Chloro-4-(1-methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4H-benzo[5,6]cyclohepta[1,2-d]thiazol-2-yl)amino)hexanoic acid ()
  • Structural Differences : Replaces the coumarin core with a benzo-cyclohepta-thiazole-thioxopyrimidine hybrid.
  • Impact : The heterocyclic system may confer distinct electronic properties, influencing receptor binding or enzymatic inhibition.

Functional Group Modifications

2.2.1 Hexanoic Acid Derivatives with Tertiary Amino Groups (Evidences 4, 5, 8, 14)
  • Examples: 6-(dimethylamino)hexanoic acid, 6-(morpholin-4-yl)hexanoic acid.
2.2.2 Boc-Protected Hexanoic Acid Derivatives ()
  • Examples: 6-(Boc-amino)hexanoic acid.
  • Utility : Boc protection is critical in peptide synthesis to prevent unwanted side reactions, a strategy that could be applied to the target compound for selective functionalization .

Key Research Findings

  • Synthetic Feasibility: The target compound can likely be synthesized via established protocols for coumarin-acetic acid derivatives (e.g., acid chloride coupling with 6-aminohexanoic acid) .
  • Bioactivity Trends : Methoxy and methyl substituents on coumarins correlate with enhanced metabolic stability and receptor affinity compared to hydroxylated analogues () .
  • Hexanoic Acid Role: The hexanoic acid chain improves solubility and may act as a spacer for optimal receptor interaction, as seen in related P2Y2 receptor antagonists () .

Biological Activity

The compound 6-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid , also referred to as a derivative of the coumarin family, has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the coupling of a hexanoic acid derivative with a coumarin moiety. The general synthetic route includes:

  • Preparation of the Coumarin Derivative : Starting from 7,8-dimethoxy-4-methylcoumarin, an acetylation reaction is performed.
  • Amidation Reaction : The acetylated coumarin is then reacted with hexanoic acid to form the final product.

Antitumor Activity

Recent studies have indicated that coumarin derivatives exhibit significant antitumor properties. For instance, analogues similar to 6-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid were tested in vivo using BDF1 mice bearing 3LL tumor cells. These studies demonstrated inhibition rates of tumor growth ranging from 37.2% to 48.2% , suggesting promising antitumor activity associated with structural modifications in the coumarin framework .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Coumarin derivatives have historically shown activity against various bacterial and fungal pathogens. For example, related compounds have demonstrated minimum inhibitory concentrations (MIC) against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The SAR studies indicate that substitutions on the phenolic ring enhance antimicrobial activity due to improved binding interactions with the target enzymes .

Structure-Activity Relationship (SAR)

The biological activity of coumarin derivatives can be significantly influenced by their structural features:

  • Substituents on the Coumarin Ring : Electron-withdrawing groups tend to enhance activity against certain pathogens, while electron-donating groups may reduce efficacy.
  • Alkyl Chain Length : Variations in the alkyl chain length can affect solubility and permeability, impacting overall biological activity.

Case Study 1: Antitumor Efficacy

A study evaluated several derivatives of coumarins in a murine model for their antitumor efficacy. Among these, compounds structurally related to 6-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid showed significant tumor growth inhibition compared to controls, emphasizing the importance of specific substituents in enhancing biological activity .

Case Study 2: Antimicrobial Screening

In vitro tests were conducted on various analogues against a panel of microbial strains. Results indicated that certain derivatives exhibited potent antibacterial effects, with MIC values lower than those of standard antibiotics used in treatment protocols . The presence of methoxy groups was particularly noted for enhancing antimicrobial potency.

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